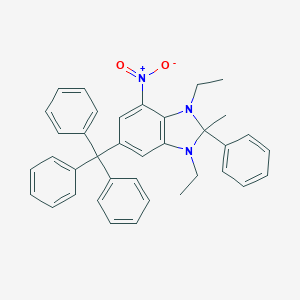![molecular formula C9H8N4 B274319 [1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
[1,2,4]Triazole, 4-benzylidenamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazole, 4-benzylidenamino- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis of [1,2,4]Triazole, 4-benzylidenamino- is relatively simple and can be achieved using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of [1,2,4]Triazole, 4-benzylidenamino- is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that [1,2,4]Triazole, 4-benzylidenamino- exhibits various biochemical and physiological effects. The compound has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. Studies have also suggested that the compound may have neuroprotective effects by preventing oxidative stress-induced damage to neurons.
Advantages and Limitations for Lab Experiments
The [1,2,4]Triazole, 4-benzylidenamino- compound has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, the compound exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, the compound also has some limitations. For example, the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of [1,2,4]Triazole, 4-benzylidenamino-. One area of interest is the development of novel derivatives of the compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various areas of scientific research. Finally, the use of the compound as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Synthesis Methods
The synthesis of [1,2,4]Triazole, 4-benzylidenamino- can be achieved using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst, which leads to the formation of the triazole ring. Another method involves the reaction of a hydrazine derivative and an aldehyde in the presence of a catalyst, which leads to the formation of the Schiff base. The Schiff base is then cyclized to form the [1,2,4]Triazole, 4-benzylidenamino- compound.
Scientific Research Applications
The [1,2,4]Triazole, 4-benzylidenamino- compound has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. Additionally, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(E)-1-phenyl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H8N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-8H/b12-6+ |
InChI Key |
VBIZJJNFYLXNBK-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
SMILES |
C1=CC=C(C=C1)C=NN2C=NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
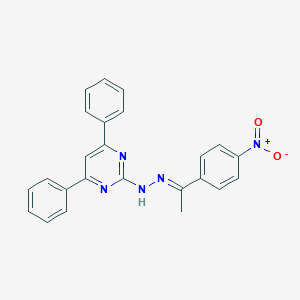
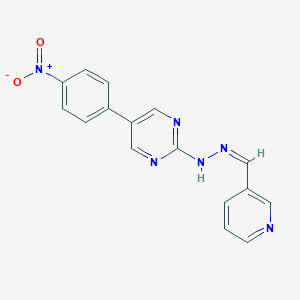

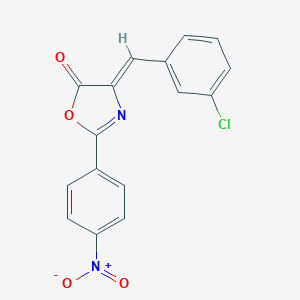

![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

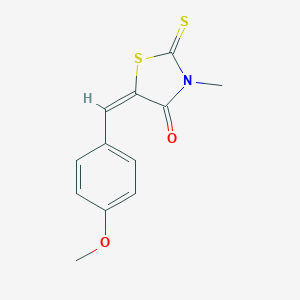
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

